10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione
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Overview
Description
10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional architecture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a chromene derivative, the introduction of the spirocyclic moiety can be achieved through a series of condensation and cyclization reactions. Key steps often include:
Formation of the Chromene Core: This can be achieved via the condensation of salicylaldehyde with an appropriate ketone.
Spirocyclization: The chromene intermediate undergoes spirocyclization with a cyclohexane derivative under controlled conditions, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring, facilitated by reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or the suppression of microbial activity.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its biological activity and used in drug design.
Spirooxindole: Another spirocyclic compound with significant pharmacological potential.
Spirotryprostatin: Exhibits microtubule assembly inhibition, useful in cancer treatment.
Uniqueness
10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a chromene core with a spirocyclic moiety makes it a versatile compound for various applications, distinguishing it from other spiro compounds.
This detailed overview highlights the significance of 10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C21H24O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
10-methyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclohexane]-4,8-dione |
InChI |
InChI=1S/C21H24O4/c1-3-7-14-10-18(23)24-19-13(2)20-16(11-15(14)19)17(22)12-21(25-20)8-5-4-6-9-21/h10-11H,3-9,12H2,1-2H3 |
InChI Key |
AFWVNWJNLDNQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCCCC4)C |
Origin of Product |
United States |
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